Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
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Overview
Description
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is a synthetic compound with the molecular formula C21H31NO2 and a molecular weight of 329.48 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is a derivative of finasteride, a well-known medication used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.
Preparation Methods
The synthesis of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves several steps, starting from the basic structure of finasterideThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior and properties of similar compounds.
Biology: The compound is utilized in biochemical assays to investigate protein interactions and enzymatic activities.
Medicine: Research involving this compound helps in understanding the mechanisms of action of finasteride derivatives, potentially leading to the development of new therapeutic agents.
Industry: It is used in the production of high-quality reference materials and proficiency testing standards
Mechanism of Action
The mechanism of action of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride involves its interaction with specific molecular targets, such as enzymes involved in steroid metabolism. The compound inhibits the activity of these enzymes, leading to a decrease in the production of certain steroids. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity and preventing the conversion of substrates into products .
Comparison with Similar Compounds
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is unique due to its specific structural modifications, which enhance its biochemical properties compared to other finasteride derivatives. Similar compounds include:
Finasteride: The parent compound, used primarily for treating benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another derivative of finasteride, used for similar medical conditions but with a different mechanism of action.
Epristeride: A compound with similar applications but differing in its chemical structure and pharmacological profile
These comparisons highlight the unique features of this compound, making it a valuable tool in scientific research.
Biological Activity
Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is a synthetic derivative of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of androgenetic alopecia and benign prostatic hyperplasia. This compound is designed to enhance the biological activity of finasteride by modifying its chemical structure to improve efficacy and reduce side effects.
- Molecular Formula : C21H31NO2
- Molecular Weight : 329.48 g/mol
- CAS Number : 1346604-11-2
- Purity : >95% (HPLC)
This compound functions primarily through the inhibition of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). DHT is a potent androgen that plays a significant role in prostate growth and hair loss. By inhibiting this conversion, the compound reduces DHT levels in serum and tissues, leading to decreased prostatic volume and potential improvements in hair regrowth.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Inhibition of DHT Production : Similar to finasteride, this compound exhibits a strong inhibitory effect on both type I and type II isoenzymes of 5α-reductase. However, it shows a higher selectivity for type II, which is predominantly expressed in the prostate.
- Impact on Serum Hormones : In clinical studies involving finasteride, patients demonstrated a significant reduction in serum DHT levels (up to 70%) while testosterone levels increased by approximately 10-20% within physiological ranges . It is anticipated that this compound may exhibit similar or enhanced effects due to its structural modifications.
Case Studies
Several studies have evaluated the effects of finasteride and its derivatives on prostate health and hair loss:
- Prostate Volume Reduction : A double-blind placebo-controlled study indicated that finasteride reduced intraprostatic DHT levels by approximately 91.4%, leading to a reduction in prostate volume by about 20-30% after continuous therapy for 6-24 months .
- Hair Restoration : In men with androgenetic alopecia, finasteride has shown efficacy in promoting hair regrowth, with significant improvements noted after 12 months of treatment .
- Safety Profile : Long-term studies have reported that finasteride is generally well-tolerated, with minimal adverse effects at recommended doses. However, high doses have been associated with Leydig cell hyperplasia in animal models .
Comparative Data
Parameter | Finasteride | This compound |
---|---|---|
Molecular Weight | 373.5 g/mol | 329.48 g/mol |
DHT Reduction (after 6 months) | ~70% | Expected to be similar or greater |
Testosterone Increase | ~10-20% | Anticipated similar effects |
Prostate Volume Reduction | ~20-30% | Expected similar outcomes |
Side Effects | Minimal | Anticipated reduced side effects |
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-propanoyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLFTQVHOQDRAP-QCVZGKPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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